

Independent Validation of Odorine Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: *Odorine*

Cat. No.: *B200817*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis of (-)-**odorine**, a bis-amide natural product isolated from the leaves of *Aglaia odorata*. While a direct independent validation of the original synthesis could not be located in the public domain, this document offers a detailed overview of the original methodology, presents available quantitative data, and discusses the known biological activities of **odorine**, providing context for its relevance in drug discovery and development.

Executive Summary

Odorine and its related compounds have demonstrated significant biological activities, including cancer chemopreventive and anti-inflammatory effects. The original synthesis of (-)-**odorine**, the enantiomer of the natural product, was reported in 1980 by Babidge et al. This synthesis established the absolute stereochemistry of natural (+)-**odorine**. This guide summarizes the key aspects of this synthesis and the biological context of **odorine**. Due to the unavailability of the full text of the original publication, the experimental protocols are based on the information provided in the abstract and other citing articles. Researchers should consult the original publication for complete experimental details.

Synthesis of (-)-Odorine: A Review of the Published Route

The synthesis of (-)-**odorine** was achieved from the chiral starting material L-proline. The key steps of the synthesis, as described by Babidge et al., are outlined below.

Experimental Protocol

Step 1: Preparation of the N-acyl-L-proline derivative

L-proline is first acylated with 3-phenylpropanoyl chloride to yield the corresponding N-acyl-L-proline.

Step 2: Formation of the Isocyanate

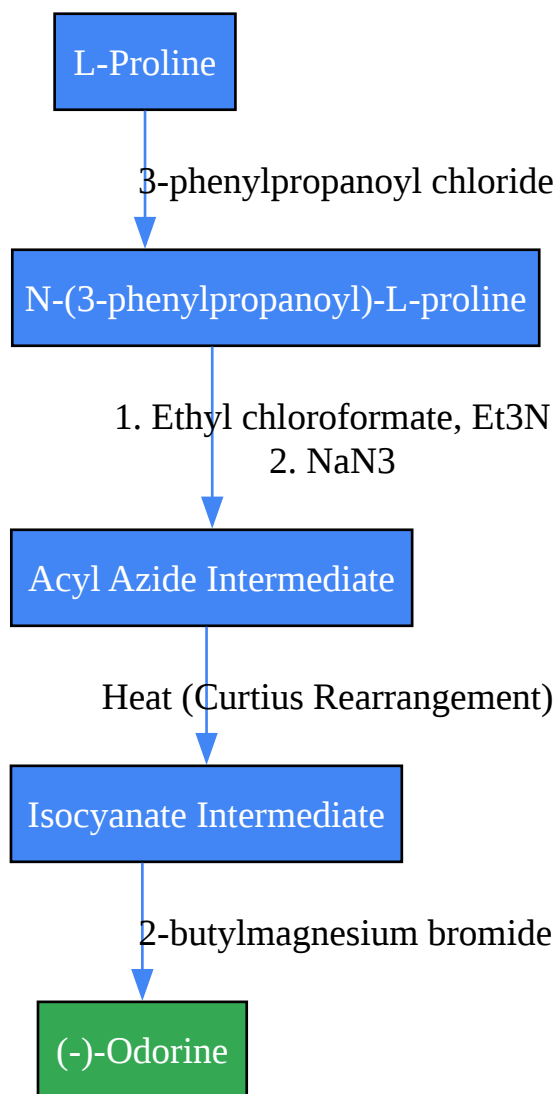
The carboxylic acid of the N-acyl-L-proline is converted to an acyl azide. This is typically achieved by treatment with ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of sodium azide. The resulting acyl azide is then subjected to a Curtius rearrangement, usually by gentle heating, to form the corresponding isocyanate. This rearrangement is known to proceed with retention of configuration at the chiral center.

Step 3: Grignard Reaction

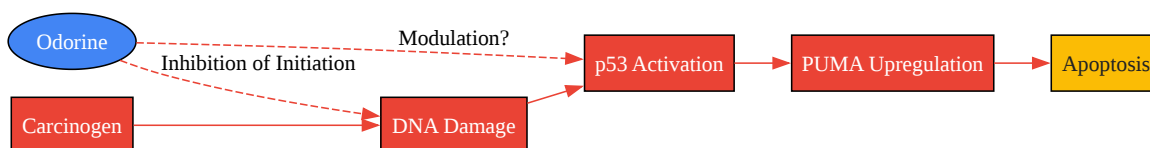
The final step involves the addition of a Grignard reagent, 2-butyImagnesium bromide, to the isocyanate. This reaction constructs the bis-amide linkage and introduces the 2-methylbutanoyl group, yielding (-)-**odorine**.

Synthetic Workflow

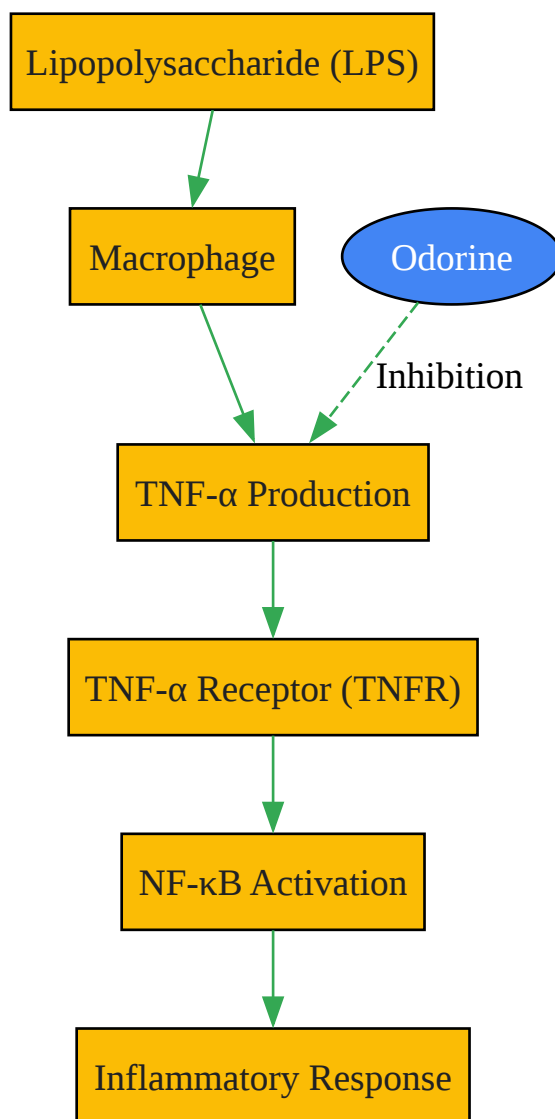
Synthesis of (-)-Odorine



Potential Cancer Chemoprevention Pathway



Anti-inflammatory Action of Odorine



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